1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural compounds, including alkaloids and plant hormones
Preparation Methods
The synthesis of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid typically involves the tosylation of 5-hydroxyindole-3-carboxylic acid. The reaction conditions often include the use of p-toluenesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid include:
5-Hydroxyindole-3-carboxylic acid: Lacks the tosyl group but shares the core indole structure.
1-Tosyl-1H-indole-3-carboxylic acid: Similar structure but without the hydroxy group.
Indole-3-carboxylic acid: A simpler indole derivative without the hydroxy or tosyl groups. The uniqueness of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid lies in its combined functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(20)23-2)14-9-12(19)5-8-16(14)18/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUDNSMGSYFQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.